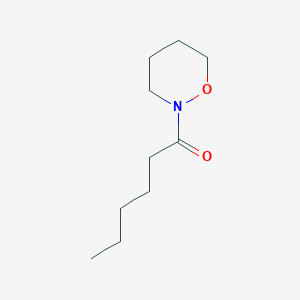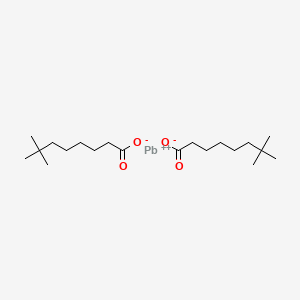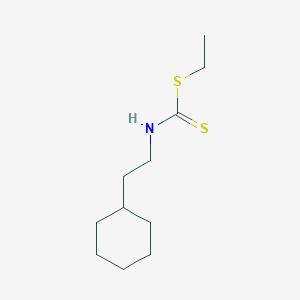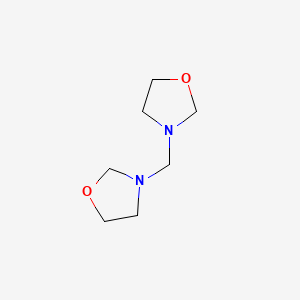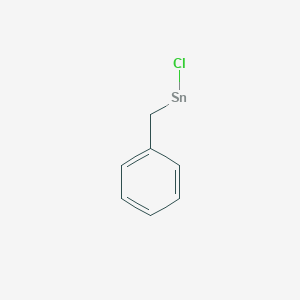![molecular formula C33H68O3 B14464238 1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane CAS No. 65811-30-5](/img/structure/B14464238.png)
1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane is an organic compound with a complex structure that includes multiple decyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane typically involves the reaction of decanol with 1,3-dichloropropane under basic conditions to form 1,3-bis(decyloxy)propane. This intermediate is then reacted with decanol in the presence of a strong base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the decyloxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar in structure but with allyloxy groups instead of decyloxy groups.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Another compound with a similar backbone but different substituents.
Uniqueness
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane is unique due to its specific combination of decyloxy groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic compounds.
Propriétés
Numéro CAS |
65811-30-5 |
|---|---|
Formule moléculaire |
C33H68O3 |
Poids moléculaire |
512.9 g/mol |
Nom IUPAC |
1-(2,3-didecoxypropoxy)decane |
InChI |
InChI=1S/C33H68O3/c1-4-7-10-13-16-19-22-25-28-34-31-33(36-30-27-24-21-18-15-12-9-6-3)32-35-29-26-23-20-17-14-11-8-5-2/h33H,4-32H2,1-3H3 |
Clé InChI |
XAYJYDKOUPRAMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCC(COCCCCCCCCCC)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


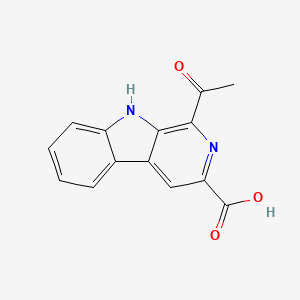
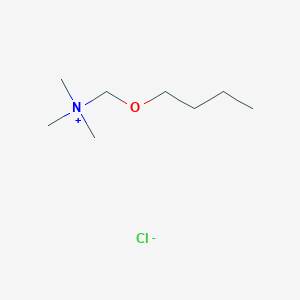
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)
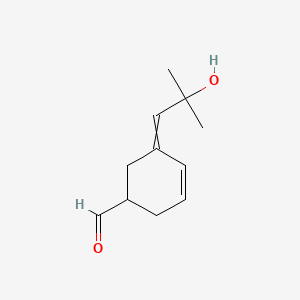
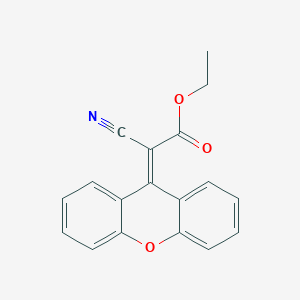
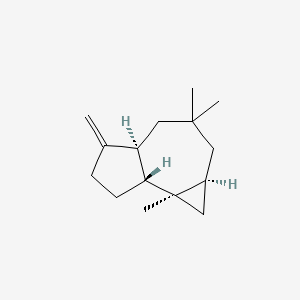
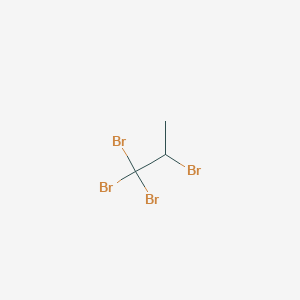
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
